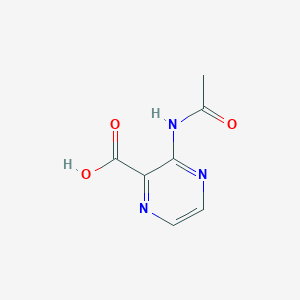

3-acetamidopyrazine-2-carboxylic Acid

Description

Significance of Pyrazine (B50134) Carboxylic Acids in Heterocyclic Chemistry

Pyrazine and its derivatives are integral to medicinal chemistry and materials science. lifechemicals.com The pyrazine ring is a key component in numerous biologically active compounds, including some vitamins and alkaloids isolated from marine organisms. lifechemicals.com In drug discovery, the pyrazine nucleus is often used as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270), offering distinct physicochemical properties. pharmablock.com

Heterocyclic compounds containing nitrogen, such as pyrazines, are common in clinical drugs because the nitrogen atoms can accept electrons and form hydrogen bonds, enhancing the molecule's ability to bind to biological targets. mdpi.comnih.gov The pyrazine structure itself is found in several FDA-approved drugs and is a frequent fragment in the design of inhibitors for receptor tyrosine kinases, where a nitrogen atom can act as a hydrogen bond acceptor. pharmablock.com Derivatives of pyrazine-2-carboxylic acid are investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular effects. rjpbcs.comnih.gov For instance, Pyrazinamide (B1679903), an essential anti-tuberculosis drug, is a derivative of pyrazine and functions as a prodrug that is converted to its active form, pyrazinoic acid. nih.govminia.edu.eg

Overview of Research Trajectories for 3-Acetamidopyrazine-2-carboxylic Acid

This compound is an organic compound belonging to the class of pyrazinecarboxylic acids. It is distinguished by a pyrazine ring substituted with an acetamido group at the 3-position and a carboxylic acid group at the 2-position. Research on this specific compound primarily situates it as a chemical intermediate and a subject of investigation for its potential biological activities.

Academic and industrial research has explored its potential antimicrobial and anti-inflammatory properties. Studies indicate that modifying the pyrazine ring of such compounds can lead to derivatives with significant activity against various bacterial strains, including those that are resistant to existing antibiotics. The presence of both the acetamido and carboxylic acid functional groups provides unique chemical reactivity and biological activity, making it a point of interest for developing new therapeutic agents. Its mechanism of action is thought to involve the modulation of specific molecular targets like enzymes, where the functional groups play a critical role in binding.

Scope and Objectives of Academic Investigations

The primary goals of academic research involving this compound and its analogues revolve around synthesis, characterization, and biological evaluation. A common objective is the synthesis of novel derivatives by modifying the core structure to explore structure-activity relationships (SAR). nih.govnih.gov For example, researchers synthesize series of amides or esters from the carboxylic acid group to assess how these changes affect the compound's biological profile. nih.gov

Investigations typically include preliminary in vitro screening against various microbial strains, such as Mycobacterium tuberculosis and different fungi, to identify promising lead compounds. rjpbcs.comnih.gov The synthesis of pyrazine-2-carboxylic acid derivatives is often a key step in the development of new potential treatments for tuberculosis, building on the known efficacy of Pyrazinamide. minia.edu.egresearchgate.net Furthermore, the objectives extend to understanding the compound's interaction with biological targets through methods like molecular docking, which can predict the binding affinity and interaction with proteins such as those found in M. tuberculosis. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 226559-50-8 | C₇H₇N₃O₃ | 181.15 |

| Pyrazinoic Acid (Pyrazine-2-carboxylic acid) | 98-97-5 | C₅H₄N₂O₂ | 124.10 |

| 3-Aminopyrazine-2-carboxylic Acid | 5424-01-1 | C₅H₅N₃O₂ | 139.11 |

| 3-Acetamidopyridine-2-carboxylic acid | 3303-18-2 | C₈H₈N₂O₃ | 180.16 |

Note: Data sourced from multiple chemical suppliers and databases. nih.govwikipedia.orgbiosynth.combldpharm.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetamidopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-4(11)10-6-5(7(12)13)8-2-3-9-6/h2-3H,1H3,(H,12,13)(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHJWBVMALKEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=CN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441006 | |

| Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226559-50-8 | |

| Record name | 2-Pyrazinecarboxylicacid, 3-(acetylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Acetamidopyrazine 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of the 3-Acetamidopyrazine-2-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis route. scitepress.org The analysis of the this compound scaffold involves several key disconnections based on reliable chemical transformations.

The primary and most logical disconnection is that of the amide bond (a C-N bond), as the acetylation of an amino group is a well-established and reliable reaction. ias.ac.in This leads back to the key intermediate, 3-aminopyrazine-2-carboxylic acid.

A second disconnection involves a functional group interconversion (FGI) of the carboxylic acid group. researchgate.net For instance, the carboxylic acid can be derived from the hydrolysis of a corresponding ester or nitrile, or from the oxidation of a methyl group.

The pyrazine (B50134) ring itself can be disconnected through the cleavage of C-N bonds, leading to acyclic precursors. A common strategy for pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. scitepress.org Therefore, the pyrazine core of the target molecule can be traced back to simpler building blocks such as a substituted 1,2-diaminopropene and a glyoxal (B1671930) derivative.

A schematic representation of the retrosynthetic analysis is shown below:

Figure 1: Retrosynthetic Analysis of this compound

Classical and Contemporary Approaches to Pyrazine-2-carboxylic Acid Synthesis

The synthesis of the parent pyrazine-2-carboxylic acid and its derivatives is a cornerstone for accessing more complex structures like this compound.

Condensation Reactions for Pyrazine Ring Formation

A prevalent and classical method for constructing the pyrazine ring involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by an oxidation step. researchgate.netslideshare.net Symmetrical starting materials often yield the best results in these reactions. researchgate.net The reaction of a diketone with a diamine initially forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. researchgate.netyoutube.com

Another approach involves the self-dimerization of α-aminocarbonyl compounds, which, after dehydration and oxidation, yield the pyrazine ring. researchgate.net This method is particularly useful for the synthesis of symmetrically substituted pyrazines.

Table 1: Examples of Condensation Reactions for Pyrazine Ring Formation

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,2-Diaminoethane | 1,2-Dicarbonyl | Dihydropyrazine (oxidized to Pyrazine) | researchgate.net |

| α-Amino acid amides | 1,2-Dicarbonyl | Pyrazine derivative | researchgate.net |

| α-Aminocarbonyl | α-Aminocarbonyl | 3,6-Dihydropyrazine (oxidized to Pyrazine) | researchgate.net |

Functional Group Interconversions Leading to Carboxylic Acid Moiety

Once the pyrazine ring is formed, the carboxylic acid group can be introduced through various functional group interconversions. ub.eduvanderbilt.edu A common strategy is the oxidation of an alkyl group, typically a methyl group, at the desired position on the pyrazine ring.

Another method is the hydrolysis of a nitrile group (-CN) to a carboxylic acid. The nitrile itself can be introduced via nucleophilic substitution reactions on a halogenated pyrazine precursor. The conversion of a carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride is a key step for further derivatization, such as esterification or amidation. ub.eduresearchgate.net The Yamaguchi esterification provides a milder alternative for forming esters from carboxylic acids. researchgate.net

Direct Synthesis of this compound

The direct synthesis of this compound typically starts from a pre-functionalized pyrazine ring.

Pathways Involving Aminopyrazine Precursors

The most straightforward route to this compound involves the acetylation of 3-aminopyrazine-2-carboxylic acid. nih.gov The synthesis of 3-aminopyrazine-2-carboxylic acid can be achieved through the alkaline hydrolysis of lumazine (B192210) (2,4-dihydroxypteridine). google.com Alternatively, 2-amino-4-hydroxypteridine (pterine) can be treated with a strong base at high temperatures to yield the desired aminopyrazine carboxylic acid. google.com The subsequent acetylation of the amino group is a standard procedure, often carried out using acetic anhydride (B1165640) or acetyl chloride.

A novel series of pyrazine-2-carboxylic acid derivatives has been synthesized using propyl phosphonic anhydride (T3P) as a coupling reagent for the reaction between substituted pyrazine-2-carboxylic acids and various piperazines. rjpbcs.com

Table 2: Synthesis of 3-Aminopyrazine-2-carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Amino-4-hydroxypteridine | NaOH or KOH, heat | 3-Aminopyrazine-2-carboxylic acid | google.com |

| Alkali salt of 3-aminopyrazine-2-carboxylic acid | Methyl bromide, DMF/DMA | 3-Aminopyrazine-2-carboxylic acid methyl ester | google.com |

| 3-Aminopyrazine-2-carboxylic acid | Acetic anhydride or Acetyl chloride | This compound | nih.gov |

Stereoselective and Regioselective Synthesis Strategies

Due to the aromatic and planar nature of the pyrazine ring in this compound, stereoselectivity is not a primary concern in its synthesis, as there are no chiral centers in the core structure. However, regioselectivity is of utmost importance to ensure the correct placement of the acetamido and carboxylic acid functional groups at the 2- and 3-positions of the pyrazine ring.

The regiochemistry is typically controlled by the choice of starting materials and the reaction sequence. For example, starting with a specifically substituted 1,2-diamine or 1,2-dicarbonyl compound in a condensation reaction can dictate the positions of the substituents on the resulting pyrazine ring.

In the context of functional group interconversions, the inherent reactivity of the pyrazine ring can be exploited to achieve regioselectivity. The electron-withdrawing nature of the nitrogen atoms makes the carbon atoms susceptible to nucleophilic attack, and the positions of existing substituents can direct incoming groups to specific locations on the ring.

Advanced Synthetic Transformations from this compound

The strategic positioning of the acetamido and carboxylic acid functionalities on the pyrazine ring makes this compound a versatile scaffold for a variety of advanced synthetic transformations. These reactions allow for the generation of a diverse library of derivatives, primarily through modifications of the carboxylic acid group and substitutions on the pyrazine ring.

Amidation Reactions and Derivative Synthesis (e.g., using Carbodiimides, Acyl Chlorides)

The conversion of the carboxylic acid moiety of this compound into a wide array of amides is a key strategy for developing new chemical entities. This transformation is typically achieved through the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Using Coupling Reagents: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed to facilitate amide bond formation. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. The synthesis of N-substituted 3-aminopyrazine-2-carboxamides, structurally analogous to derivatives of the title compound, has been successfully carried out using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming an acylimidazolide intermediate. google.com

Via Acyl Chlorides: A more traditional and highly effective method involves the conversion of the carboxylic acid to its corresponding acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are used for this purpose. The resulting 3-acetamidopyrazine-2-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by amines to form the desired amide derivatives. nih.gov This two-step procedure is robust and has been used to synthesize a variety of substituted N-benzylpyrazine-2-carboxamides and N-phenylpyrazine-2-carboxamides from their respective pyrazinecarboxylic acids. nih.govnih.gov For instance, substituted pyrazine-2-carboxylic acid chlorides have been reacted with various anilines in pyridine (B92270) to yield the corresponding amides. nih.govmdpi.com

The following table summarizes representative amidation reactions based on methodologies applied to analogous pyrazine carboxylic acids.

Table 1: Synthesis of 3-Acetamidopyrazine-2-carboxamide Derivatives (Analogous Methods)

| Amine | Coupling/Activation Method | Solvent | Product | Ref. |

|---|---|---|---|---|

| Substituted Anilines | Acyl Chloride | Pyridine | N-Aryl-3-acetamidopyrazine-2-carboxamide | nih.govmdpi.com |

| Benzylamines | Acyl Chloride | Acetone/Pyridine | N-Benzyl-3-acetamidopyrazine-2-carboxamide | nih.gov |

| Alkylamines/Anilines | CDI | DMSO | N-Alkyl/Aryl-3-acetamidopyrazine-2-carboxamide | google.com |

| Various Amines | PPh₃/I₂ | Dichloromethane | N-Substituted-3-acetamidopyrazine-2-carboxamide | nih.gov |

Esterification and Lactonization Studies

Ester derivatives of this compound are valuable as intermediates and as final products. The primary methods for their synthesis include classical Fischer esterification and carbodiimide-mediated reactions.

Fischer Esterification: This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net This method is a straightforward approach to synthesizing simple alkyl esters, such as methyl or ethyl esters.

Alkyl Halide-Based Esterification: A specific method for the preparation of the methyl ester of the related 3-aminopyrazine-2-carboxylic acid involves the reaction of its potassium salt with methyl bromide in dimethylformamide (DMF). google.com This method proceeds with high selectivity and yield, offering an alternative to acid-catalyzed esterification. google.com

Carbodiimide-Mediated Esterification: Similar to amidation, coupling agents like DCC, often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can effectively promote esterification. chemicalbook.com This method is particularly useful for more sensitive substrates or when milder reaction conditions are required. chemicalbook.com

Table 2: Esterification of this compound (Analogous Methods)

| Alcohol/Reagent | Method | Catalyst/Solvent | Product | Ref. |

|---|---|---|---|---|

| Methanol | Fischer Esterification | H₂SO₄ | Methyl 3-acetamidopyrazine-2-carboxylate | researchgate.net |

| Ethanol | Fischer Esterification | H₂SO₄ | Ethyl 3-acetamidopyrazine-2-carboxylate | researchgate.net |

| Methyl Bromide | Alkylation of carboxylate salt | DMF | Methyl 3-acetamidopyrazine-2-carboxylate | google.com |

| Various Alcohols | DCC/DMAP | Dichloromethane | Alkyl 3-acetamidopyrazine-2-carboxylate | chemicalbook.com |

Lactonization Studies: Intramolecular esterification to form a lactone is a possibility if a suitable hydroxyl group is present on a side chain attached to the pyrazine ring. While there are no specific studies on lactonization originating from this compound itself, general methodologies for the lactonization of ω-hydroxycarboxylic acids are well-established and could be applied to suitably functionalized derivatives. nih.govru.nl These reactions are often catalyzed by acids or proceed via activation of the carboxylic acid. chemicalbook.com

Halogenation and Other Electrophilic/Nucleophilic Substitutions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it resistant to classical electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. nih.gov Direct electrophilic substitution, if it occurs, requires harsh conditions and often results in low yields. nih.gov

Electrophilic Halogenation: The presence of the electron-donating acetamido group at the 3-position could potentially activate the pyrazine ring towards electrophilic attack, compared to the unsubstituted ring. However, the deactivating effect of the two ring nitrogens and the adjacent carbonyl group is significant. youtube.com Therefore, direct halogenation of the pyrazine ring of this compound is expected to be challenging. In related heterocyclic systems like imidazo[1,2-a]pyrazine, electrophilic bromination has been shown to occur on the more electron-rich five-membered ring. stackexchange.com For the pyrazine ring itself, activating it through N-oxide formation is a common strategy to facilitate electrophilic substitution. youtube.com

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is susceptible to nucleophilic aromatic substitution (SNA_r). researchgate.net This is particularly true when a good leaving group, such as a halogen, is present on the ring. For instance, N-benzyl-3-chloropyrazine-2-carboxamides undergo substitution of the chlorine atom by a benzylamino group. nih.gov Therefore, if a halogenated derivative of this compound were synthesized, it could serve as a precursor for further functionalization via nucleophilic displacement.

Decarboxylation Pathways and Derivatives

The removal of the carboxylic acid group via decarboxylation is a fundamental transformation that can lead to 3-acetamidopyrazine. The ease of decarboxylation is highly dependent on the stability of the carbanionic intermediate formed upon loss of CO₂.

Thermal decarboxylation of simple aromatic carboxylic acids is often difficult. However, the presence of electron-withdrawing groups on the ring can facilitate the process. researchgate.net In the case of pyrazinecarboxylic acids, the two nitrogen atoms act as electron-withdrawing groups, which should promote decarboxylation compared to benzoic acid. nih.gov Studies on pyridinecarboxylic acids have shown that the position of the carboxylic acid relative to the nitrogen atom significantly influences the reaction rate, with picolinic acid (pyridine-2-carboxylic acid) decarboxylating more readily than its isomers. researchgate.netstackexchange.com This is attributed to the stabilization of the transition state through the formation of a zwitterionic intermediate. stackexchange.com

Given that this compound has the carboxyl group adjacent to a ring nitrogen, it is expected to undergo decarboxylation under heating, likely proceeding through a similar mechanism involving a zwitterionic intermediate stabilized by the pyrazine ring. youtube.comresearchgate.netmasterorganicchemistry.comyoutube.com The reaction of 2-pyridone-3-carboxylic acids, which also feature an electron-withdrawing group beta to the carboxylate, has been shown to proceed with potassium carbonate in toluene. nih.govresearchgate.net A similar approach could potentially be applied to this compound.

Chemical Reactivity and Mechanistic Studies of 3 Acetamidopyrazine 2 Carboxylic Acid Derivatives

Elucidation of Reaction Mechanisms in Functional Group Transformations

Understanding the mechanisms behind functional group transformations is fundamental to synthetic organic chemistry. For derivatives of 3-acetamidopyrazine-2-carboxylic acid, this involves detailed studies of reactions at the carboxyl carbon and the nitrogen atoms of the pyrazine (B50134) ring.

Nucleophilic Acyl Substitution at the Carboxyl Carbon

The carboxylic acid group is a primary site for chemical modification, typically through nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with another nucleophilic group. The direct reaction is often difficult because the hydroxyl group is a poor leaving group. libretexts.org Consequently, the reaction mechanism proceeds via the activation of the carboxyl group to enhance its electrophilicity and create a better leaving group. youtube.comoregonstate.edu

The general mechanism for nucleophilic acyl substitution occurs in two distinct stages:

Addition of the Nucleophile: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses, reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edumasterorganicchemistry.com

Several strategies are employed to facilitate this transformation for pyrazine-2-carboxylic acid derivatives:

Formation of Acyl Chlorides: A common method for activating the carboxylic acid is its conversion to a highly reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) are used for this purpose. The hydroxyl group is converted into an acyl chlorosulfite, which is an excellent leaving group. libretexts.org The subsequent attack by a nucleophile, like an amine, readily displaces the chloride ion to form an amide. nih.gov

Use of Coupling Reagents: Modern synthetic methods often utilize coupling reagents to facilitate amide bond formation without isolating the reactive intermediate. Dicyclohexylcarbodiimide (B1669883) (DCC) is a classic example of such a reagent. DCC activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then displaced by an amine in a nucleophilic acyl substitution reaction to yield the corresponding amide. libretexts.org

Yamaguchi Esterification: This method involves the formation of a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride. This highly reactive intermediate then undergoes nucleophilic acyl substitution with an alcohol, facilitated by a stoichiometric amount of a nucleophilic catalyst like DMAP, to produce the ester derivative. researchgate.net

Below is a table summarizing common methods for the nucleophilic acyl substitution of pyrazine carboxylic acids.

Table 1: Methods for Nucleophilic Acyl Substitution| Activation Method | Reagent(s) | Intermediate | Product Example |

|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Pyrazine-2-carbonyl chloride | Amide |

| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Amide |

| Mixed Anhydride Formation | 2,4,6-Trichlorobenzoyl chloride, DMAP | Mixed anhydride | Ester |

Reactivity of the Pyrazine Nitrogen Atoms

The pyrazine ring is a π-deficient aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship. um.edu.my This electronic feature governs the reactivity of the ring and its nitrogen atoms.

Basicity: Pyrazine is a significantly weaker base (pKa = 0.65) than pyridine (B92270). slideshare.netmdpi.comresearchgate.net This reduced basicity is attributed to the inductive, electron-withdrawing effect of the second nitrogen atom in the ring. slideshare.net As a result, electrophilic attack, such as protonation or alkylation, occurs at the ring nitrogen atoms, but the pyrazine ring is less reactive towards electrophiles compared to pyridine. scribd.com

Coordination Chemistry: The lone pair of electrons on each sp²-hybridized nitrogen atom is not involved in the aromatic sextet and is available for coordination with metal ions. slideshare.net Pyrazine-based ligands are known to form complexes with various protein targets, where the nitrogen atoms frequently act as hydrogen bond acceptors. nih.govacs.org This ability to coordinate with metals is a key aspect of their reactivity, enabling their use in supramolecular chemistry and catalysis. researchgate.net

Nucleophilic Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group (like a halogen) is present on the ring. thieme-connect.describd.com The presence of electron-donating groups, such as the acetamido group, can influence the conditions required for these substitution reactions. thieme-connect.de

Catalytic Approaches in Reactions Involving this compound

Catalysis offers efficient and selective methods for synthesizing and modifying complex molecules. Both metal-based and organic catalysts have been employed in reactions involving the pyrazine scaffold.

Metal-Catalyzed Transformations

Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyrazine ring. rsc.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used to modify pyrazine and other heteroaromatic systems. rsc.org Classical cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyrazine core. rsc.orgnih.govresearchgate.net For example, the Suzuki-Miyaura coupling has been used to connect pyrazine units with other aromatic systems, such as in the synthesis of the bisindole alkaloid Alocasin A from 2,5-dibromopyrazine. mdpi.com Palladium catalysis is also effective for C-N bond formation, as seen in the Buchwald-Hartwig amination. researchgate.net

Iron-Catalyzed C-H Functionalization: More recently, methods using earth-abundant and less toxic metals like iron have been developed. Iron-catalyzed C-H functionalization allows for the direct coupling of electron-deficient heterocycles like pyrazine with organoboron reagents, providing a direct route to arylated pyrazines. semanticscholar.org This approach was notably used in the total synthesis of the marine alkaloid botryllazine A. semanticscholar.orgnih.gov

Other Metal Catalysts: Manganese-based pincer complexes have been shown to catalyze the dehydrogenative coupling of amino alcohols to form substituted pyrazines, highlighting the utility of base metals in pyrazine synthesis. acs.org

Table 2: Examples of Metal-Catalyzed Reactions on the Pyrazine Scaffold

| Reaction Type | Metal Catalyst | Bond Formed | Application Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | C-C | Synthesis of Alocasin A mdpi.com |

| Stille Coupling | Palladium | C-C | Preparation of 6-heteroaryl derivatives nih.gov |

| C-H Functionalization | Iron | C-C | Synthesis of Botryllazine A semanticscholar.orgnih.gov |

| Dehydrogenative Coupling | Manganese | C-C, C-N | Synthesis of 2,5-dialkylpyrazines acs.org |

Organocatalysis in Derivative Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to metal-based catalysis for many transformations. nih.gov These methods are particularly relevant for the synthesis of derivatives from the carboxylic acid moiety.

Direct Amidation: The direct formation of an amide bond from a carboxylic acid and an amine is a key transformation. Organocatalysts, such as ortho-iodo arylboronic acids, have been shown to catalyze direct amidation reactions under mild, room-temperature conditions. acs.org Other organocatalytic systems for amidation include those based on phosphines or S-N and Se-Se compounds, which activate the carboxylic acid for nucleophilic attack by the amine. mdpi.com

Atroposelective Amidation and Esterification: Chiral Brønsted acids have been employed as organocatalysts in the atroposelective coupling of carboxylic acids with amines (amidation) and alcohols (esterification), using ynamides as coupling reagents. thieme-connect.de This demonstrates the potential of organocatalysis to control stereochemistry in the synthesis of complex derivatives.

Cross-Coupling Strategies: Organocatalytic cross-coupling reactions of aldehydes with activating reagents can generate active intermediates that are readily converted into amides or esters in a one-pot process. nih.gov This strategy expands the toolkit for derivatizing molecules under mild, metal-free conditions.

Intramolecular and Intermolecular Reaction Pathways

Non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular), play a crucial role in determining the conformation, crystal packing, and physicochemical properties of this compound derivatives.

Intramolecular Interactions

A significant intramolecular feature in derivatives of 3-aminopyrazine-2-carboxamide is the formation of an intramolecular hydrogen bond (IMHB). nih.gov In these structures, a hydrogen bond forms between the amino group at the 3-position (acting as the donor) and the oxygen of the carboxamide group at the 2-position (acting as the acceptor). nih.govmdpi.com

This IMHB has several important consequences:

Conformational Rigidity: It locks the molecule into a more planar and rigid conformation. mdpi.com

Physicochemical Properties: By engaging the hydrogen bond donor and acceptor sites, the IMHB reduces their availability to interact with water molecules, leading to lower polarity and reduced water solubility (i.e., increased lipophilicity). nih.gov

Molecular Recognition: The fixed conformation can significantly affect how the molecule binds to biological targets, such as enzyme active sites. nih.govmdpi.com

A similar phenomenon is observed in other heterocyclic systems, such as certain quinolone carboxylic acid derivatives, where an intramolecular O-H•••O hydrogen bond creates a stable quasi-ring structure. mdpi.com

Intermolecular Interactions

The functional groups on this compound also drive various intermolecular interactions, which dictate how the molecules assemble in the solid state.

Hydrogen Bonding Networks: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the solid state, pyrazine carboxylic acids can form infinite chains of alternating acid and base molecules through O—H•••N hydrogen bonds between the carboxyl group of one molecule and a pyrazine nitrogen of another. researchgate.net These chains can be further organized into more complex 2D or 3D architectures by additional interactions. researchgate.netmdpi.com

Supramolecular Assembly: The pyrazine ring itself can participate in π–π stacking interactions, which help to organize the crystal architecture. researchgate.net The combination of strong hydrogen bonds and weaker interactions like π-stacking allows for the rational design of supramolecular assemblies and coordination-driven self-assembly into complex structures like metallamacrocycles. researchgate.netrsc.org

Role of 3 Acetamidopyrazine 2 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The pyrazine (B50134) ring is a core component of many biologically active molecules and functional materials. The strategic placement of the acetamido and carboxylic acid groups on the pyrazine core of 3-acetamidopyrazine-2-carboxylic acid provides a platform for the synthesis of a variety of fused heterocyclic systems. The carboxylic acid can be converted into other functional groups, such as esters or amides, which can then participate in intramolecular cyclization reactions to form new rings. nih.gov For instance, derivatives of 3-aminopyrazine-2-carboxylic acid have been utilized in the synthesis of various heterocyclic compounds. nih.gov

The synthesis of complex tetracyclic fused scaffolds has been achieved through methods like the (3+2) cycloaddition of azomethine ylides, demonstrating the potential for building intricate molecular frameworks from appropriately functionalized precursors. nih.gov While specific examples detailing the use of this compound in the synthesis of complex fused systems such as imidazo[1,2-a]pyridines or pyrazolo[3,4-b]pyridines are not extensively documented, the inherent reactivity of its functional groups suggests its suitability for such transformations. The amino group, which can be obtained from the hydrolysis of the acetamido group, and the carboxylic acid group are ideal functionalities for participating in condensation and cyclization reactions to form fused heterocyclic structures. nih.govcuni.cz

Application in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that often utilize a carboxylic acid as a key component. nih.govrug.nl

The general mechanism of the Ugi four-component reaction (U-4CR) involves the reaction of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov Similarly, the Passerini three-component reaction (P-3CR) combines an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide.

Given that this compound possesses a carboxylic acid group, it is a prime candidate for participation in such MCRs. Its incorporation into Ugi or Passerini reaction schemes would lead to the synthesis of highly functionalized pyrazine derivatives. These products would feature a complex side chain attached to the pyrazine ring, offering a high degree of molecular diversity from a single synthetic operation. The pyrazine moiety itself can influence the reactivity and properties of the resulting MCR adducts, potentially leading to novel compounds with interesting biological activities.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. This approach is widely used in drug discovery to identify new lead compounds. The structural features of this compound make it an excellent scaffold for the generation of combinatorial libraries.

The carboxylic acid group can be readily converted into a variety of amides or esters by reacting it with a diverse set of amines or alcohols. Furthermore, the acetamido group can be hydrolyzed to an amino group, which can then be acylated or alkylated with a range of reagents. These two points of diversification allow for the creation of a large library of compounds from a single starting scaffold. For example, a library of pyrazine-2-carboxamide derivatives has been synthesized and evaluated for their biological activities. cuni.czrjpbcs.com The systematic modification of the substituents on the pyrazine ring can lead to the discovery of structure-activity relationships, which are crucial for the optimization of lead compounds.

Engineering of Novel Molecular Architectures Based on the Pyrazine Carboxylic Acid Motif

The pyrazine carboxylic acid motif is a valuable component in the field of crystal engineering and supramolecular chemistry. The ability of carboxylic acids to form robust hydrogen bonds and to coordinate with metal ions allows for the construction of well-defined, higher-order structures. nih.gov

The nitrogen atoms of the pyrazine ring in this compound can act as coordination sites for metal ions, while the carboxylic acid group can participate in hydrogen bonding or also coordinate to metals. This dual functionality enables the formation of a variety of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The specific arrangement of these functional groups on the pyrazine ring can direct the self-assembly process, leading to the formation of predictable and controllable structures. For instance, dicarboxylic acid-based co-crystals of pyridine (B92270) derivatives have been shown to form layered assemblies stabilized by a network of hydrogen bonds and other non-covalent interactions. mdpi.com

The acetamido group can also participate in hydrogen bonding, further influencing the packing of the molecules in the solid state. By carefully selecting the reaction conditions and any co-formers, it is possible to engineer novel molecular architectures with specific topologies and properties. These engineered materials could have applications in areas such as gas storage, catalysis, and nonlinear optics. mdpi.comrsc.org

Structural Elucidation and Characterization Techniques in Advanced Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For derivatives of pyrazinecarboxylic acid, complete and unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts, as well as coupling constants, is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

In ¹H NMR spectroscopy, the chemical shifts of protons are influenced by their local electronic environment. Protons on the pyrazine (B50134) ring are typically observed in the aromatic region of the spectrum. researchgate.net The acidic proton of the carboxylic acid group is characteristically found at a very high chemical shift, often around 12 δ, although its exact position can be influenced by concentration and the solvent used due to hydrogen bonding effects. pressbooks.pubopenstax.org Protons on carbons adjacent to the carboxylic acid group typically resonate in the 2-3 ppm range. libretexts.org The methyl protons of the acetamido group would be expected in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbonyl carbon of a carboxylic acid group typically appears in the range of 165 to 185 δ. pressbooks.pubopenstax.org Specifically, for pyrazine derivatives, the carboxyl carbon signal is found in this region. oregonstate.edu The carbons of the pyrazine ring will have distinct chemical shifts, and the methyl carbon of the acetamido group will appear at a much lower chemical shift. The application of techniques like 2D long-range INEPT spectra can provide unequivocal mapping of ¹³C,¹H spin coupling constants, further confirming the structural assignment. nih.gov

Table 1: Typical NMR Chemical Shift Ranges for Functional Groups in 3-acetamidopyrazine-2-carboxylic Acid

| Functional Group | Atom | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylic Acid | -COOH (H) | ~12 | pressbooks.pubopenstax.org |

| Pyrazine Ring | Aromatic C-H | 7-9 | oregonstate.edu |

| Carbon Alpha to COOH | -CH-COOH | 2-3 | libretexts.org |

| Acetamido Group | -NH-CO-CH₃ (H) | Varies | |

| Acetamido Group | -CO-CH₃ (H) | ~2 | |

| Carboxylic Acid | -COOH (C) | 165-185 | pressbooks.pubopenstax.org |

| Pyrazine Ring | Aromatic C | 100-150 | pdx.edu |

| Acetamido Group | -NH-CO-CH₃ (C=O) | ~170 | |

| Acetamido Group | -NH-CO-CH₃ (CH₃) | ~20-30 |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique allows for the confirmation of the molecular formula of this compound by providing a highly accurate mass measurement.

In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For carboxylic acids, the molecular ion peak can sometimes be weak. youtube.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, a loss of 17 mass units) and the entire carboxyl group (-COOH, a loss of 45 mass units). libretexts.org For this compound, fragmentation could also involve cleavage of the acetamido group. The analysis of these fragmentation patterns helps to piece together the structure of the molecule. In studies of related pyrazine compounds, HRMS has been successfully used to confirm their structural characterization. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit several characteristic absorption bands in their IR spectra. A very broad O–H stretching band is typically observed in the region of 3300-2500 cm⁻¹, which is a result of hydrogen-bonded dimers. orgchemboulder.comlibretexts.org The C=O stretching vibration of the carboxylic acid group appears as a strong band between 1760 and 1690 cm⁻¹. orgchemboulder.com Its exact position can be affected by dimerization and conjugation. openstax.org For pyrazine carboxylic acids, a broad absorption band with a peak around 2450 cm⁻¹ is also noted. capes.gov.br The C–O stretching and O–H bending vibrations are also identifiable in the fingerprint region of the spectrum. orgchemboulder.com The acetamido group will show its own characteristic absorptions, including an N-H stretch and a strong amide I band (C=O stretch).

Raman Spectroscopy: Raman spectroscopy also provides insights into the vibrational modes. For related pyrazine carboxylic acids, Raman spectra have been recorded and analyzed to complement IR data. nih.govresearchgate.net The "carbonyl" frequency in the Raman spectra of carboxylic acids is often lowered due to polymerization of the molecules. ias.ac.in The vibrational frequencies and assignments for substituted pyrazine amides have been examined theoretically, with predicted infrared and Raman intensities reported. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 3300-2500 (broad) | orgchemboulder.comlibretexts.org | |

| Carboxylic Acid C=O | Stretch | 1760-1690 | < 1670 | orgchemboulder.comias.ac.in |

| Carboxylic Acid C-O | Stretch | 1320-1210 | orgchemboulder.com | |

| Acetamido N-H | Stretch | 3500-3170 | libretexts.org | |

| Acetamido C=O | Amide I Stretch | 1700-1510 | libretexts.org |

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

For related pyrazine derivatives, X-ray diffraction has been used to study their crystal structures. nih.govresearchgate.net This technique reveals how the molecules are packed in the crystal lattice and the nature of the intermolecular interactions that hold them together.

Single-crystal X-ray diffraction is the most powerful technique for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, this technique is invaluable for unambiguously determining the three-dimensional structure of any crystalline derivative. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis yields a detailed electron density map from which the positions of all atoms in the crystal can be determined with high precision. For complex organic molecules, this method provides the ultimate proof of structure. nih.gov

In the solid state, molecules of this compound are expected to be held together by a network of hydrogen bonds. The carboxylic acid groups of neighboring molecules can form strong hydrogen-bonded dimers. rsc.org Additionally, the acetamido group, with its N-H proton donor and carbonyl oxygen acceptor, can participate in further hydrogen bonding. The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors.

The crystal structure of the related 3-aminopyrazine-2-carboxylic acid reveals an extensive network of both intramolecular and intermolecular hydrogen bonds. nih.gov In this structure, the molecules are nearly planar and stack in a way that suggests π-π interactions. nih.gov Similarly, the crystal packing of this compound would be influenced by these hydrogen bonds and potential π-stacking interactions between the pyrazine rings, leading to a stable, three-dimensional supramolecular architecture. rsc.org

Theoretical and Computational Investigations of 3 Acetamidopyrazine 2 Carboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for studying the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net DFT methods are employed to determine the molecule's ground-state geometry, electron distribution, and orbital energies with a favorable balance between computational cost and accuracy.

For 3-acetamidopyrazine-2-carboxylic acid, DFT calculations would typically begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the basis for all further calculations. From this, properties such as the molecular electrostatic potential (MEP) map can be generated, which visualizes the electron density distribution and indicates regions prone to electrophilic or nucleophilic attack. In acetamide (B32628) derivatives, the nitrogen and oxygen atoms are often identified as key sites for interaction. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.govyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For carboxylic acids, the HOMO is often localized on the oxygen atoms and any associated π-systems, while the LUMO is typically centered on the antibonding π* orbital of the carbonyl group. quora.com In this compound, the pyrazine (B50134) ring and acetamido group would also significantly influence the nature and energy of these orbitals.

Table 1: Hypothetical Frontier Orbital Energies for this compound (Note: These values are illustrative and based on typical DFT calculations for similar heterocyclic carboxylic acids.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Indicates the molecule's capacity to donate electrons. |

| ELUMO | -2.15 | Indicates the molecule's capacity to accept electrons. |

| ΔE (LUMO-HOMO) | 4.70 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Theoretical chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally. nih.gov By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products.

A key aspect of this is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For this compound, a relevant reaction to model could be its decarboxylation, a reaction studied in similar pyridone-carboxylic acids. nih.govresearchgate.net Computational methods can precisely calculate the geometry of the transition state and its activation energy, helping to elucidate the reaction mechanism.

Table 2: Hypothetical Activation Energies for a Reaction of this compound (Note: These values are for illustrative purposes.)

| Reaction | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

| Thermal Decarboxylation | DFT (B3LYP/6-311G) | 35.4 |

| Amide Hydrolysis (Acid-Catalyzed) | DFT (B3LYP/6-311G) | 22.8 |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For this compound, MD simulations can explore its conformational landscape. The molecule has several rotatable bonds, including the C-C bond linking the carboxylic acid to the ring and the C-N bond of the acetamido group. Simulations can reveal the relative stability of different conformers (e.g., syn vs. anti conformations of the carboxylic acid) and the energy barriers for rotation between them. nih.gov These simulations are crucial for understanding how the molecule behaves in solution, where it interacts with solvent molecules and can adopt a range of conformations that may influence its biological activity.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.gov

For predicting NMR spectra, DFT calculations combined with the Gauge-Including Atomic Orbital (GIAO) method are commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions can help assign peaks in complex experimental spectra. libretexts.orglibretexts.org

Similarly, vibrational frequencies for Infrared (IR) spectroscopy can be calculated. researchgate.netlibretexts.org After geometry optimization, a frequency calculation yields the normal modes of vibration. The resulting frequencies often show a systematic deviation from experimental values due to the harmonic approximation and the absence of environmental effects, but they can be corrected using empirical scaling factors, providing a reliable prediction of the IR spectrum. pressbooks.pub

Table 3: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (δ) in ppm (Note: Values are illustrative, based on general ranges for these functional groups.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| Carboxylic Acid (C=O) | 168.5 | 165-185 libretexts.org |

| Acetamido (C=O) | 171.2 | 170-175 |

| Pyrazine C2 | 152.0 | 150-155 |

| Pyrazine C3 | 148.5 | 145-150 |

Table 4: Hypothetical Predicted vs. Experimental IR Frequencies (cm-1) (Note: Values are illustrative.)

| Vibrational Mode | Predicted Frequency (cm-1) | Typical Experimental Range (cm-1) |

| O-H Stretch (Carboxylic Acid) | 3350 (broad) | 2500-3300 (broad) libretexts.org |

| N-H Stretch (Amide) | 3280 | 3250-3350 |

| C=O Stretch (Carboxylic Acid) | 1725 | 1700-1725 libretexts.org |

| C=O Stretch (Amide) | 1680 | 1650-1690 libretexts.org |

Theoretical Studies on Intermolecular Interactions in Chemical Systems

The function and properties of a molecule are often governed by how it interacts with itself and with other molecules. Computational methods can quantify the strength and nature of these intermolecular forces. For this compound, key interactions include hydrogen bonding and π-π stacking.

Like many carboxylic acids, it can form strong hydrogen-bonded dimers where the carboxyl groups of two molecules interact. nih.gov Additionally, the acetamido group provides another site for hydrogen bonding, acting as both a donor (N-H) and an acceptor (C=O). The planar pyrazine ring allows for π-π stacking interactions, which are crucial for the packing of molecules in the solid state, as observed in the closely related 3-aminopyrazine-2-carboxylic acid. nih.gov Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize these non-covalent interactions in detail. researchgate.netnih.gov

Table 5: Summary of Potential Intermolecular Interactions and Their Theoretical Investigation (Note: Energies are hypothetical and illustrative.)

| Interaction Type | Involved Groups | Theoretical Method for Analysis | Estimated Energy (kcal/mol) |

| Hydrogen Bond (Dimer) | Carboxylic acid ↔ Carboxylic acid | DFT, SAPT, AIM | -8 to -12 |

| Hydrogen Bond | Acetamido (N-H) ↔ Carbonyl (O) | DFT, NBO | -4 to -6 |

| π-π Stacking | Pyrazine ring ↔ Pyrazine ring | DFT with dispersion correction, SAPT | -2 to -5 |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 3 Acetamidopyrazine 2 Carboxylic Acid in Research Samples

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC)

Chromatographic methods are central to the isolation and analysis of 3-acetamidopyrazine-2-carboxylic acid from intricate matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques due to the compound's polarity and thermal lability, while Gas Chromatography (GC) typically requires prior derivatization to increase volatility. nih.gov

The separation of polar, ionizable compounds like pyrazine (B50134) carboxylic acids is often complex. nih.govhelixchrom.com Techniques like reversed-phase HPLC are frequently employed, where retention is influenced by mobile phase pH, solvent composition, and ionic strength. nih.gov For challenging separations, ion-pair chromatography or mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide enhanced resolution for closely related isomers and analogs. nih.govhelixchrom.com Mixed-mode columns, such as those with core-shell technology, offer a powerful combination of unique selectivity, high efficiency, and speed. helixchrom.com

Optimization of Mobile and Stationary Phases for Pyrazine Carboxylic Acids

The successful separation of pyrazine carboxylic acids hinges on the meticulous optimization of the stationary and mobile phases. rjptonline.org The selection of an appropriate stationary phase is dictated by the analyte's chemical nature. rjptonline.org For this compound, reversed-phase columns, particularly C18, are a common starting point. rjptonline.org These columns are noted for their stability, especially at lower pH, which is often necessary to suppress the ionization of the carboxylic acid group and enhance retention. nih.govrjptonline.org The hydrophobicity and acid resistance of C18 columns make them suitable for this purpose. rjptonline.org Polar-bonded stationary phases can also be utilized in normal-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) modes for separating polar compounds. nih.gov

Mobile phase optimization is equally critical. Key parameters include the organic modifier (e.g., acetonitrile, methanol), the aqueous component, pH, and the use of buffers. rjptonline.org For ionizable compounds like carboxylic acids, controlling the mobile phase pH is paramount. nih.govrjptonline.org Using a buffer with a pH below the pKa of the carboxylic acid group (~2-4) ensures the analyte is in its neutral, more retained form. rjptonline.org Formic acid or acetic acid are common mobile phase additives for this purpose in reversed-phase LC-MS. sielc.comslu.se The choice between isocratic and gradient elution depends on the complexity of the sample; gradient elution, where the mobile phase composition is changed over time, is generally preferred for analyzing complex mixtures containing compounds with a wide range of polarities. rjptonline.org

Table 1: Parameters for Chromatographic Phase Optimization

| Parameter | Stationary Phase Considerations | Mobile Phase Considerations |

|---|---|---|

| Analyte Polarity | Reversed-phase (C8, C18) for moderate polarity; HILIC or normal phase for high polarity. nih.govrjptonline.org | Adjust organic/aqueous solvent ratio; Acetonitrile is a common organic modifier. rjptonline.orgsielc.com |

| Analyte Ionization | Mixed-mode (reversed-phase/ion-exchange) for zwitterionic or highly ionic species. helixchrom.com | Control pH with buffers (e.g., phosphate, acetate) or acid additives (e.g., formic acid) to suppress ionization. nih.govrjptonline.org |

| Selectivity | Test different bonded phases (e.g., Phenyl, Cyano) to alter separation selectivity. | Vary organic modifier type (Methanol vs. Acetonitrile); add ion-pairing reagents for difficult separations. nih.gov |

| Efficiency | Use columns with smaller particle sizes (UPLC) or core-shell technology for sharper peaks and faster analysis. helixchrom.com | Optimize flow rate and gradient slope. rjptonline.org |

Chiral Separations of Enantiomeric Analogs

While this compound itself is achiral, its derivatives or synthetic analogs may possess chiral centers, necessitating enantioselective separation. HPLC with chiral stationary phases (CSPs) is the predominant technique for resolving enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for separating chiral carboxylic acids. mdpi.comresearchgate.net

The separation of enantiomers on a CSP is a highly selective process influenced by the mobile phase composition. researchgate.net The choice of organic solvent (e.g., methanol, ethanol, acetonitrile) and additives can dramatically affect retention and resolution, sometimes even reversing the elution order of the enantiomers. researchgate.net For instance, the best enantioselectivity for some compounds has been achieved using specific Chiralpak columns with mobile phases consisting of acetonitrile, water, and a basic additive like ammonia (B1221849) solution. rsc.org Alternatively, indirect chiral separation can be achieved by derivatizing the enantiomeric analytes with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.govmdpi.com

Derivatization Strategies for Enhanced Detection in LC-MS and GC-MS

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, this is particularly useful for enhancing detection sensitivity in mass spectrometry (MS) and enabling analysis by GC. nih.govresearchgate.netbohrium.com The carboxylic acid group is a prime target for derivatization, as it can exhibit poor ionization efficiency in positive-ion electrospray ionization (ESI) MS. bohrium.com Derivatization can introduce a readily ionizable group, a chromophore/fluorophore for UV or fluorescence detection, or increase volatility for GC analysis. nih.govbohrium.com

Formation of Electrophilic/Nucleophilic Tagged Derivatives

A key strategy for enhancing LC-MS detection involves tagging the carboxylic acid with a reagent that carries a permanent positive charge or has a high proton affinity. researchgate.net This significantly improves ionization efficiency in positive-ion ESI. Amidation, the reaction of the carboxylic acid with an amine, is a common approach. bohrium.com

Examples of Derivatization Reagents for Carboxylic Acids:

2-Picolylamine (PA) and 2-Hydrazinopyridine (HP): These reagents react with carboxylic acids in the presence of coupling agents to form amides. The pyridine (B92270) nitrogen in the resulting derivative is easily protonated, leading to a strong signal in positive-ion ESI-MS/MS. researchgate.net

4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA): This reagent can be used for the selective derivatization of carboxylic acids by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent. It introduces a quaternary ammonium (B1175870) group, providing a permanent positive charge for excellent ESI sensitivity. nih.gov

3-Nitrophenylhydrazine (3-NPH): This reagent is widely used to derivatize carboxylic acids, forming 3-nitrophenylhydrazides. slu.se The derivatives show improved chromatographic retention and enhanced MS sensitivity, allowing for detection at very low levels (picomolar to femtomolar). slu.seresearchgate.net

For GC-MS analysis, derivatization is obligatory to convert the non-volatile carboxylic acid into a volatile derivative. researchgate.net Esterification is a common method, for example, using reagents like boron trifluoride-methanol solution to form methyl esters. greyhoundchrom.com

Optimization of Derivatization Protocols for Reaction Efficiency

Achieving a complete and reproducible derivatization reaction is crucial for accurate quantification. Optimization involves adjusting several parameters to maximize the yield of the desired derivative while minimizing side reactions.

Key Optimization Parameters:

Activating Agents/Catalysts: Amidation reactions of carboxylic acids often require activators like carbodiimides (e.g., EDC) and additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction. bohrium.comresearchgate.net The concentration of catalysts, such as pyridine, can also significantly impact reaction efficiency and must be carefully optimized. mdpi.com

Reaction Temperature and Time: The kinetics of the derivatization reaction are temperature-dependent. Protocols often specify heating at a certain temperature (e.g., 40-60 °C) for a defined period (e.g., 60-90 minutes) to ensure the reaction goes to completion. researchgate.netnih.gov

Solvent and pH: The choice of solvent and control of pH are critical. For example, the derivatization of carboxylic acids with 4-APEBA is performed in a buffered solution at a specific pH to ensure optimal reactivity. nih.gov

A systematic evaluation of these parameters is necessary to develop a robust derivatization protocol. For instance, studies have shown that increasing the concentration of a catalyst like pyridine enhances derivatization efficiency up to an optimal point, after which a decrease is observed due to reagent decomposition or side reactions. mdpi.com

Impurity Profiling and Degradation Product Identification in Synthetic Studies

The comprehensive characterization of this compound during its synthesis and stability testing is crucial for ensuring its quality, and efficacy in research applications. This involves the meticulous identification and quantification of process-related impurities and degradation products. Advanced analytical techniques are indispensable for establishing a robust impurity profile and understanding the degradation pathways of this compound.

The synthetic route to this compound typically involves the acetylation of its precursor, 3-aminopyrazine-2-carboxylic acid. This precursor is often synthesized through methods such as the hydrolysis of lumazine (B192210) or from 2-amino-4-hydroxypteridine. Potential impurities can therefore originate from starting materials, intermediates, reagents, and by-products formed during these synthetic steps.

Forced degradation studies are a critical component of characterizing new chemical entities. nih.govtcichemicals.com These studies involve subjecting the compound to a variety of stress conditions, such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, to predict its stability and identify potential degradation products that may form under various storage and handling conditions. nih.govtcichemicals.com

A combination of chromatographic and spectroscopic techniques is typically employed for the separation, identification, and quantification of these impurities and degradation products. High-performance liquid chromatography (HPLC) is a cornerstone for separating these analytes, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for their structural elucidation and quantification. pnrjournal.commdpi.comnih.gov

Potential Process-Related Impurities

During the synthesis of this compound, several process-related impurities may arise. These can be effectively monitored and controlled using appropriate analytical methods. A plausible list of such impurities, based on common synthetic routes, is presented below.

| Potential Impurity | Potential Source | Analytical Method for Detection |

|---|---|---|

| 3-Aminopyrazine-2-carboxylic acid | Unreacted starting material from the acetylation step. | HPLC-UV, LC-MS |

| Acetic Anhydride (B1165640)/Acetic Acid | Excess reagent or by-product from the acetylation step. | GC-FID, HPLC-UV |

| Lumazine | Unreacted starting material from the synthesis of the precursor. | HPLC-UV, LC-MS |

| 2-Amino-4-hydroxypteridine | Alternative starting material for the precursor synthesis. | HPLC-UV, LC-MS |

| Pyrazine-2-carboxylic acid | Potential by-product from side reactions. pharmaffiliates.com | LC-MS, GC-MS |

Identification of Degradation Products through Forced Degradation Studies

Forced degradation studies are instrumental in identifying the potential degradation products of this compound. The amide and carboxylic acid functional groups are susceptible to specific degradation pathways. For instance, amides can undergo hydrolysis under acidic or basic conditions. nih.gov The following table outlines potential degradation products that could be identified through such studies.

| Stress Condition | Potential Degradation Product | Mechanism of Degradation | Analytical Method for Identification |

|---|---|---|---|

| Acid Hydrolysis | 3-Aminopyrazine-2-carboxylic acid | Hydrolysis of the acetamido group. | LC-MS, HPLC-UV |

| Base Hydrolysis | 3-Aminopyrazine-2-carboxylic acid | Hydrolysis of the acetamido group. | LC-MS, HPLC-UV |

| Oxidative (e.g., H₂O₂) | N-oxide derivatives | Oxidation of the pyrazine ring nitrogen atoms. | LC-MS/MS |

| Photolytic (UV/Vis light) | Decarboxylated products | Photochemical decarboxylation. | LC-MS, GC-MS |

| Thermal | Decarboxylated products | Thermal decarboxylation. | GC-MS, LC-MS |

The structural elucidation of these impurities and degradation products is heavily reliant on advanced analytical techniques. Liquid chromatography coupled with mass spectrometry (LC-MS) provides molecular weight information and fragmentation patterns, which are crucial for identification. mdpi.comresearchgate.netmdpi.com For unambiguous structure confirmation, especially for novel impurities, isolation by preparative HPLC followed by nuclear magnetic resonance (NMR) spectroscopy is often necessary. nih.gov Furthermore, quantitative NMR (qNMR) can be a powerful tool for the accurate quantification of impurities without the need for specific reference standards for each impurity.

Structure Reactivity and Structure Selectivity Relationships in Chemical Transformations of 3 Acetamidopyrazine 2 Carboxylic Acid

Influence of Acetamido and Carboxylic Acid Groups on Pyrazine (B50134) Ring Reactivity

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic character is further modulated by the substituents at the C-2 and C-3 positions. Both the carboxylic acid group (-COOH) and the acetamido group (-NHCOCH₃) exert significant influence on the reactivity of the pyrazine core.

The carbonyl moieties in both the carboxylic acid and the acetamido groups are electron-withdrawing, which further deactivates the pyrazine ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present at other positions on the ring.

The reactivity of the functional groups themselves is also interdependent. The carboxylic acid group is a relatively poor electrophile for nucleophilic acyl substitution. Consequently, transformations such as amidation or esterification often require activation. A common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride, which can then readily react with nucleophiles. nih.gov Another approach is the use of coupling agents, like 1,1'-Carbonyldiimidazole (B1668759) (CDI), which activate the carboxylic acid by forming a highly reactive acylimidazolide intermediate. imist.ma

The selective transformation of one functional group in the presence of others on the pyrazine ring can be achieved by carefully controlling reaction conditions. For instance, in the synthesis of pyrazine-2-carboxamide-3-carboxylic acid from pyrazine-2,3-dicarboxamide, selective hydrolysis of one carboxamide group is achieved by using a stoichiometric amount of aqueous alkali. google.com Using a large excess of alkali would lead to the hydrolysis of the second amide group as well. google.com This demonstrates how subtle changes in reagents can direct the reaction to a specific site on a multi-functionalized pyrazine. Another key reaction of the carboxylic acid group on such a heterocyclic system is decarboxylation, which can be induced thermally or through catalysis. google.comresearchgate.net

Stereoelectronic Effects on Reaction Outcomes

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the outcome of a reaction, are fundamental to understanding the selectivity of transformations involving 3-acetamidopyrazine-2-carboxylic acid. While specific literature detailing these effects for this exact molecule is sparse, general principles of organic chemistry provide a strong framework for prediction.

In any reaction, the system will adopt a transition state that allows for the most effective overlap between the interacting orbitals of the reactants. youtube.com For instance, during a nucleophilic attack on the carbonyl carbon of the carboxylic acid group (after activation), the nucleophile will approach the carbon atom at a specific angle relative to the plane of the carbonyl group, known as the Bürgi-Dunitz trajectory (approximately 107°). This approach angle allows for optimal overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the carbonyl's π* Lowest Unoccupied Molecular Orbital (LUMO).

The conformation of the acetamido and carboxylic acid groups relative to the pyrazine ring can also dictate reaction outcomes. The steric bulk of these groups can hinder the approach of a reagent to adjacent sites on the pyrazine ring, thereby directing reactions to the less sterically encumbered C-5 or C-6 positions. Electronically, the orientation of the lone pairs on the acetamido nitrogen and the oxygen atoms of the carboxylate can influence the electronic distribution within the pyrazine ring, potentially favoring one reaction site over another through space interactions or resonance effects. In substitution reactions, an inversion of configuration often occurs when the bond formation takes place on the side opposite to the bond being broken. youtube.com

Rational Design of Derivatives for Targeted Chemical Properties

The rational design of derivatives of this compound involves the systematic modification of its structure to achieve desired chemical or biological properties. nih.gov This process relies on understanding the structure-activity relationships (SAR), where specific parts of the molecule are altered to enhance a particular function.

A common strategy involves the modification of the carboxylic acid group to form various amides or esters. Research on related pyrazine-2-carboxylic acid derivatives has shown that biological activity can be finely tuned by changing the substituents. nih.govresearchgate.net For example, a study on substituted amides of pyrazine-2-carboxylic acids demonstrated a clear relationship between the lipophilicity (log P) of the amide substituent and its antimycobacterial and photosynthesis-inhibiting activities. researchgate.netbohrium.com The synthesis of these derivatives typically proceeds by converting the carboxylic acid to its corresponding acid chloride, followed by condensation with a range of substituted anilines. nih.gov

The data below illustrates how systematic structural modifications to a pyrazine-2-carboxylic acid scaffold influence lipophilicity and biological activity, a key principle in rational drug design.

Table 1: Structure-Activity Relationship of Selected Pyrazine-2-carboxamide Derivatives Data derived from studies on related pyrazine systems.

| Base Scaffold | Amide Substituent (R) | Resulting Derivative | Calculated log P | Antituberculotic Activity (% Inhibition) | Reference |

|---|---|---|---|---|---|

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3-Methylphenyl | N-(3-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 5.37 | 29% | nih.govresearchgate.net |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Dichlorophenyl | N-(3,5-dichlorophenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 6.27 | 33% | nih.govresearchgate.net |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)phenyl | N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | 6.85 | 72% | nih.govresearchgate.net |

This data clearly shows that increasing the lipophilicity and adding electron-withdrawing groups to the phenylamide moiety significantly enhances antituberculotic activity. Such insights allow for the rational design of more potent compounds based on the this compound core. Further diversification can be achieved through reactions like palladium-catalyzed Suzuki coupling on halogenated analogues to introduce new aryl or heteroaryl groups. mdpi.com

Catalyst Design Principles Guided by Structural Insights

The choice and design of catalysts for transforming this compound are guided by the specific functional group targeted. The molecule's structure, with its multiple reactive sites, necessitates catalysts that offer high selectivity.

Transformations of the Carboxylic Acid Group: The carboxylic acid group can be targeted by various catalytic systems. For instance, modern photoredox catalysis offers a mild way to achieve decarboxylative amination. nih.gov This method uses an acridinium (B8443388) photocatalyst under visible light to generate an alkyl radical from the carboxylic acid, which then reacts with a nitrogen source. nih.gov This approach is notable for its broad functional group tolerance. nih.gov Alternatively, heterogeneous catalysts, such as platinum-molybdenum supported on alumina (B75360) (Pt–Mo/γ-Al₂O₃), can be used for the reductive amination of carboxylic acids under hydrogen gas, providing a sustainable route to amines. rsc.org For decarboxylation reactions, metal catalysts, including copper(II), have proven effective for related heterocyclic carboxylic acids. researchgate.net

Table 2: Examples of Catalytic Systems for Carboxylic Acid Transformations